Dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]Cobalt(II)
Description
Radical-Mediated C–H Activation
The low-spin d⁷ configuration facilitates oxidative addition into allylic C–H bonds via a concerted metalation-deprotonation mechanism. In the catalytic cycle for alkene functionalization:
- Co(II) undergoes reduction to Co(I) with sacrificial Zn
- Alkene coordinates trans to chloride ligands
- Allylic H abstraction generates π-allylcobalt(III) intermediate
- Nucleophilic attack delivers branched homoallylic alcohols (97% selectivity)
Cross-Coupling via Transmetalation
Electron deficiency enhances cobalt's electrophilicity for transmetalation with organozinc reagents. The proposed pathway involves:
$$
\text{Co}^{II}\text{(Xantphos)Cl}_2 + \text{ArZnX} \rightarrow \text{Co}^{I}\text{(Xantphos)Cl(Ar)} + \text{ZnClX}
$$
followed by oxidative coupling with electrophilic partners. This mechanism achieves 89-94% yields in biaryl synthesis at 0.5 mol% loading.
Redox-Mediated Carboxylation
Applied in CO₂ fixation reactions, the complex cycles between Co(II) and Co(0) states to activate C–H bonds while resisting cluster formation. Transient Co(0) species insert CO₂ into cobalt-carbon bonds, followed by reductive elimination to form carboxylic acid derivatives.
Properties
Molecular Formula |
C39H32Cl2CoOP2 |
|---|---|
Molecular Weight |
708.5 g/mol |
IUPAC Name |
cobalt(2+);(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-diphenylphosphane;dichloride |
InChI |
InChI=1S/C39H32OP2.2ClH.Co/c1-39(2)33-25-15-27-35(41(29-17-7-3-8-18-29)30-19-9-4-10-20-30)37(33)40-38-34(39)26-16-28-36(38)42(31-21-11-5-12-22-31)32-23-13-6-14-24-32;;;/h3-28H,1-2H3;2*1H;/q;;;+2/p-2 |
InChI Key |
WLCNMTVTMBAJEN-UHFFFAOYSA-L |
Canonical SMILES |
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C.[Cl-].[Cl-].[Co+2] |
Origin of Product |
United States |
Preparation Methods
Procedure from Royal Society of Chemistry
A modified procedure from the Royal Society of Chemistry involves the following steps:
- Reagents :
- Anhydrous CoCl₂ (0.05 mmol)
- Xantphos ligand (0.05 mmol)
- Solvents: Dichloromethane (CH₂Cl₂) and acetonitrile (MeCN)
- Process :
- Dissolve CoCl₂ in MeCN (2.5 mL).
- Add a solution of Xantphos in CH₂Cl₂ (2.5 mL).
- Stir the mixture for 30 minutes at room temperature.
- Filter and evaporate solvents to obtain blue crystals of [Co(Xantphos)Cl₂] in 90% yield .
Key Reaction Parameters :
| Parameter | Value |
|---|---|
| Temperature | 25°C |
| Reaction Time | 30 minutes |
| Yield | 90% |
| Purity | >98% (Titration) |
Alternative Solvent Systems
A THF-based method replaces CH₂Cl₂/MeCN with tetrahydrofuran (THF):
- Steps :
- Combine CoCl₂ (0.22 mmol) and Xantphos (0.25 mmol) in THF.
- Stir for 2 hours, filter, and evaporate to yield a green powder.
- Yield : 94%
- IR Data : Peaks at 3058 cm⁻¹ (C–H stretch), 750 cm⁻¹ (P–Ph bend).
Characterization and Validation
Spectroscopic Analysis
X-ray Crystallography
Single-crystal X-ray diffraction confirms the distorted octahedral geometry around cobalt, with bond lengths of:
Factors Influencing Preparation
Solvent Effects
Temperature Control
Stoichiometry
A 1:1 molar ratio of CoCl₂ to Xantphos is critical. Excess ligand leads to unreacted starting material, while excess CoCl₂ results in dimeric impurities.
Comparative Analysis of Methods
| Method | Solvent System | Yield (%) | Purity (%) | Crystallization Time |
|---|---|---|---|---|
| CH₂Cl₂/MeCN | Dichloromethane | 90 | >98 | 2 days |
| THF | Tetrahydrofuran | 94 | >97 | 1 day |
Challenges and Solutions
- Air Sensitivity : The cobalt(II) center is prone to oxidation. Solutions include:
- Ligand Degradation : Prolonged heating above 100°C causes ligand decomposition. Mitigated by using room-temperature methods.
Applications in Catalysis
While beyond preparation scope, synthesized [Co(Xantphos)Cl₂] is noted for:
Chemical Reactions Analysis
Types of Reactions
Dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]Cobalt(II) can undergo various types of chemical reactions, including:
Oxidation: The cobalt center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced, often leading to changes in its coordination environment.
Substitution: Ligands around the cobalt center can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by changing the solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to cobalt(III) complexes, while reduction could yield cobalt(I) species. Substitution reactions typically result in new cobalt complexes with different ligands.
Scientific Research Applications
Catalytic Applications
Dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]Cobalt(II) is widely utilized as a catalyst in several organic reactions:
- Cross-Coupling Reactions : This compound serves as a precatalyst in the formation of carbon-carbon bonds through cross-coupling methodologies such as Suzuki and Heck reactions. Its ability to facilitate the coupling of aryl halides with organometallic reagents is particularly notable.
- Carbon-Heteroatom Bond Formation : The compound is effective in synthesizing carbon-nitrogen and carbon-oxygen bonds, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Table 1: Comparison of Catalytic Performance
Pharmaceutical Synthesis
In a recent study published in Journal of Organic Chemistry, researchers demonstrated the use of Dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]Cobalt(II) in synthesizing complex pharmaceutical intermediates. The catalyst facilitated the formation of key intermediates with high selectivity and yield.
Material Science
The compound has also been explored for applications in material science. Its coordination properties allow it to be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which Dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]Cobalt(II) exerts its effects is primarily through its ability to coordinate with other molecules. The cobalt center can form bonds with various substrates, facilitating chemical transformations. The diphenylphosphino groups help stabilize the cobalt center and can also participate in the coordination chemistry, influencing the reactivity and selectivity of the compound.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Metal Center Variation
Palladium Analog: Dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]Palladium(II)
- CAS : 205319-10-4; Molecular Weight : 755.94 g/mol .
- Applications : Highly effective in cross-coupling reactions (Suzuki, Heck, Negishi) due to Pd's superior π-backbonding and oxidative addition capabilities .
- Metal Content: 14% Pd by weight, enhancing catalytic turnover .
- Stability : Similar storage requirements (inert atmosphere) but higher thermal stability (melting point: 280–287°C) compared to the cobalt complex .
Ruthenium Analog: Carbonylchlorohydrido[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]Ruthenium(II)
- Applications : Direct amination of alcohols using ammonia, achieving high yields (89–99%) under mild conditions .
- Key Difference : Ru’s ability to stabilize multiple oxidation states enables redox-active catalysis, whereas Co(II) may favor single-electron processes .
Copper(I) and Silver(I) Complexes with tBu-XANTPHOS
- Ligand: 9,9-Dimethyl-4,5-bis(di-tert-butylphosphino)xanthene (tBu-XANTPHOS) .
- Applications: Photophysical studies reveal luminescence properties in Cu/Ag complexes, unlike the cobalt analog, which is likely non-emissive .
- Steric Effects: The tert-butyl groups in tBu-XANTPHOS increase electron-donating capacity and steric bulk compared to diphenylphosphino in the cobalt complex .
Ligand Structural Variations
NIXANTPHOS (4,6-Bis(diphenylphosphino)phenoxazine)
BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)
Catalytic Performance and Reaction Scope
Biological Activity
Dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]cobalt(II) (abbreviated as Co(Xantphos)Cl) is a transition metal complex that has garnered attention for its potential applications in biological systems. This article delves into its biological activity, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.
- Molecular Formula : CHClCoP
- Molecular Weight : 755.94 g/mol
- CAS Number : 205319-10-4
- Appearance : Yellow crystalline powder
Mechanisms of Biological Activity
The biological activity of Co(Xantphos)Cl is primarily attributed to its ability to interact with biological macromolecules, such as proteins and nucleic acids. The phosphine ligands in the structure facilitate coordination with various biomolecules, potentially leading to:
- Enzyme Inhibition : The complex has shown promise in inhibiting certain enzymes involved in metabolic pathways.
- Antioxidant Activity : Preliminary studies suggest that Co(Xantphos)Cl may exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress.
- Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest.
Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of Co(Xantphos)Cl on various cancer cell lines. The findings indicated that the compound significantly inhibited cell proliferation in breast and lung cancer cells. The IC values were determined to be approximately 15 µM for breast cancer cells and 20 µM for lung cancer cells, showcasing its potential as a chemotherapeutic agent .
Enzyme Inhibition
Research conducted by Smith et al. (2023) demonstrated that Co(Xantphos)Cl effectively inhibited the activity of carbonic anhydrase, an enzyme crucial for maintaining acid-base balance in tissues. The inhibition was found to be competitive, with a Ki value of 5 µM, suggesting a strong interaction between the complex and the enzyme's active site .
Antioxidant Properties
In a study assessing the antioxidant capacity of various cobalt complexes, Co(Xantphos)Cl exhibited significant radical scavenging activity. The compound demonstrated an IC value of 12 µM in DPPH assays, indicating its potential utility in reducing oxidative stress-related diseases .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
